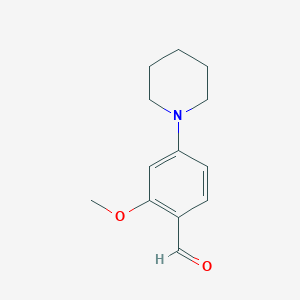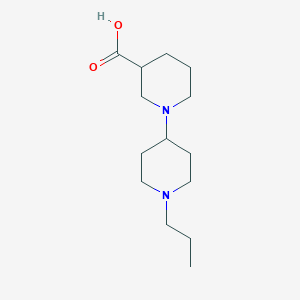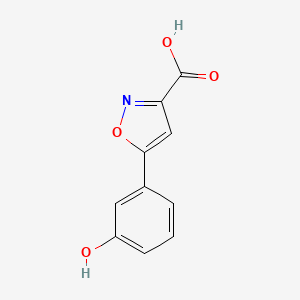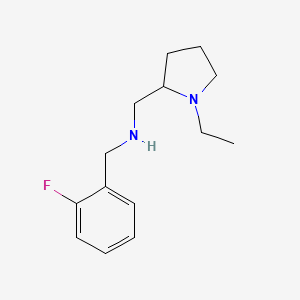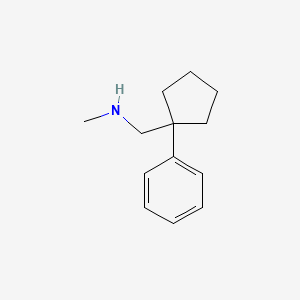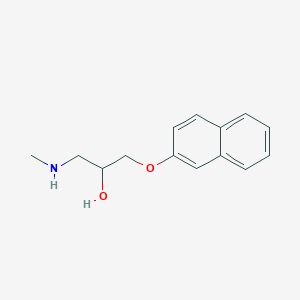
1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol" is a synthetic organic molecule that is structurally related to various naphthalene derivatives studied in the provided papers. Although the exact compound is not directly mentioned, the papers discuss similar naphthalene-based compounds with potential biological and chemical applications. These compounds exhibit a range of properties, including antioxidant, antimicrobial, and potential non-linear optical behaviors, which are derived from their unique molecular structures and substituents .
Synthesis Analysis
The synthesis of naphthalene derivatives often involves multi-step reactions, including Mannich reactions, Schiff base formations, and cycloaddition reactions. For instance, the synthesis of a biheterocyclic phosphonic amino ester with a naphthalene moiety was achieved with high yield and regioselectivity using a copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) . Similarly, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives involved N-chloroacetylation and N-alkylation steps . These methods could potentially be adapted for the synthesis of "1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol".
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is crucial in determining their chemical and biological properties. Techniques such as NMR, FT-IR, and XRD are commonly used to characterize these compounds. For example, the vibrational spectra and electronic structure of a Mannich base compound were studied using FT-IR and FT-Raman spectra, along with NMR to understand the shielding and deshielding nature of the molecule . Similarly, the molecular structure of a Schiff base compound was elucidated using spectroscopic methods and confirmed by theoretical computations . These analytical methods would be essential in analyzing the molecular structure of "1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol".
Chemical Reactions Analysis
Naphthalene derivatives can undergo various chemical reactions due to their reactive sites. The molecular electrostatic potential (MEP) analysis helps in identifying electrophilic and nucleophilic reactive sites on the molecular surface . For instance, the MEP analysis of a Mannich base compound revealed potential sites for chemical reactions . Additionally, the cyclization of an arylamidrazone and its subsequent oxidation were observed in the synthesis of a related compound . These insights into the reactivity of naphthalene derivatives would be relevant for understanding the chemical reactions of "1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol".
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structures. Theoretical calculations, such as density functional theory (DFT), are used to predict properties like natural bond orbital (NBO) analysis, frontier molecular orbital (FMO) characterization, and non-linear optical (NLO) behaviors . For example, the non-linear optical properties of a naphthalene-containing isoxazolidin derivative were investigated, revealing its potential application in NLO materials . These computational studies provide a comprehensive understanding of the physical and chemical properties that could be expected for "1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol".
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol and its analogues have been explored for their promising anticancer properties. For instance, a derivative, HUHS1015, induces cell death in various human cancer cell lines, including those from malignant pleural mesothelioma, lung cancer, hepatoma, gastric cancer, colorectal cancer, bladder cancer, prostate cancer, and renal cancer. This compound triggers both necrosis and apoptosis, with its effectiveness varying across different cancer cell types. Its potential in suppressing tumor growth in mice has been compared favorably to existing anticancer drugs, highlighting its promise for cancer therapy (Nishizaki et al., 2014).
Chemosensors for Transition Metal Ions
Derivatives of 1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol have been synthesized and characterized for their molecular recognition abilities toward transition metal ions. These ligands show remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, with complexation being accompanied by a color change from orange to intense blue. This selectivity and colorimetric response suggest applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Fluorescent Chemosensors
Another study focused on a Schiff base system bearing two naphthalene groups, demonstrating high selectivity and sensitivity towards Zn2+ ion detection over other metal ions. The fluorescent changes upon the addition of Zn2+ ion and triethylamine were utilized to construct an AND logic gate at the molecular level, suggesting the potential for developing advanced molecular-level devices and sensors (Azadbakht & Keypour, 2012).
Organic Synthesis and Catalysis
The compound and its derivatives have been used in organic synthesis, showing potential as intermediates in the synthesis of complex organic molecules. For example, derivatives have been designed and synthesized for studying their catalytic activity in cyclohexene oxidation, highlighting the versatility of these compounds in synthetic chemistry applications (Aktaş et al., 2013).
Antimicrobial and Antioxidant Activities
Additionally, Zn2+, Cd2+, and UO2(2+) complexes of ligands derived from 1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol have demonstrated potent antimicrobial, antioxidant, and antitumor activities. These complexes have shown promising results in vitro against various bacterial strains and cancer cell lines, suggesting their potential in developing new therapeutic agents (Gaber et al., 2018).
Eigenschaften
IUPAC Name |
1-(methylamino)-3-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-15-9-13(16)10-17-14-7-6-11-4-2-3-5-12(11)8-14/h2-8,13,15-16H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHFHHPIYHTRLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC2=CC=CC=C2C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




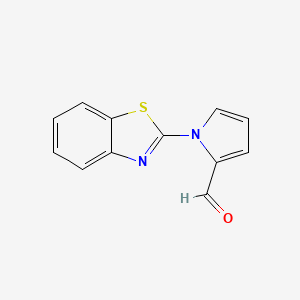
![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)


